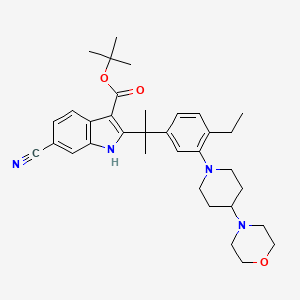

Alectinib intermediate

Description

Significance of Synthetic Intermediates in Alectinib (B1194254) Production

The production of alectinib on a large scale presents numerous challenges, including the need for high purity and yield. figshare.com The strategic use of well-defined synthetic intermediates is crucial for overcoming these hurdles. By breaking down the complex synthesis into a series of manageable steps, chemists can optimize the reaction conditions for each transformation, leading to a more robust and reproducible process. figshare.com

Key intermediates in the synthesis of alectinib serve several important functions:

Facilitating Purification: Isolating and purifying intermediates at various stages of the synthesis can be simpler than purifying the final, more complex alectinib molecule. This helps to remove impurities early on, preventing their incorporation into the final product. figshare.com

Enabling Convergent Synthesis: A convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then joined together, is often more efficient than a linear approach. This relies on the preparation of specific, highly functionalized intermediates.

Controlling Stereochemistry: For molecules with chiral centers, the use of chiral intermediates can help to control the stereochemical outcome of the reaction, ensuring the formation of the desired enantiomer or diastereomer.

Improving Process Safety and Scalability: By carefully selecting and designing intermediates, hazardous or unstable reagents can be used in earlier, smaller-scale steps, minimizing risks during large-scale production. google.com

Overview of Alectinib's Indole-Fused Tetracyclic Scaffold and Precursor Molecules

The core of the alectinib molecule is a distinctive indole-fused tetracyclic scaffold. oup.comdntb.gov.uaoup.com This rigid, planar structure is a key determinant of the drug's high affinity and selectivity for the ALK protein. researchgate.net The synthesis of this complex ring system is a major focus of research and development efforts.

The construction of the tetracyclic core is typically achieved through a series of reactions involving several key precursor molecules. oup.comoup.com One of the crucial intermediates in many synthetic routes is 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid. google.com This compound serves as a key building block for one of the aromatic rings of the tetracyclic system.

Other important precursors include:

Mono-tert-butyl malonate: This reagent is used to introduce a three-carbon unit that is essential for the formation of one of the rings in the tetracyclic core. oup.comoup.com

4-chloro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzonitrile: These compounds provide the nitrogen atom and the cyano group that are incorporated into the indole (B1671886) ring of the final molecule. google.comoup.comoup.com

4-morpholinopiperidine: This precursor forms the side chain that is attached to the tetracyclic core. oup.comoup.com This side chain plays a crucial role in the drug's pharmacokinetic properties.

The following table summarizes some of the key intermediates and their roles in the synthesis of alectinib:

| Intermediate | Role in Synthesis |

| 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | Key building block for the tetracyclic core google.com |

| Mono-tert-butyl malonate | Provides a three-carbon unit for ring formation oup.comoup.com |

| 4-chloro-3-nitrobenzonitrile | Source of nitrogen and cyano group for the indole ring oup.comoup.com |

| 4-fluoro-3-nitrobenzonitrile | Alternative source of nitrogen and cyano group google.com |

| 4-morpholinopiperidine | Forms the morpholinopiperidine side chain oup.comoup.com |

| tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | An advanced intermediate containing the indole core oup.com |

Historical Development and Evolution of Synthetic Strategies for Alectinib Intermediates

One of the early approaches to constructing the indole moiety of alectinib involved the Fischer indole synthesis. oup.comresearchgate.net However, this method suffered from low regioselectivity, leading to the formation of unwanted isomers that were difficult to separate. oup.comoup.com

Subsequent research has focused on developing more controlled and efficient methods for constructing the tetracyclic core. A significant advancement was the development of a process involving an intramolecular reductive cyclization followed by an intramolecular Friedel–Crafts reaction. figshare.com This strategy allows for the concise and high-yielding preparation of the key indole-containing tetracyclic intermediate. figshare.com

More recent developments have aimed at creating more "green" and sustainable manufacturing processes. oup.comdntb.gov.uaoup.com This includes efforts to eliminate the use of harmful solvents and rare earth elements. oup.comdntb.gov.uaoup.com For instance, newer synthetic routes have been designed to avoid the use of solvents restricted under regulations like the EU REACH regulation. oup.comdntb.gov.uaoup.com

The evolution of synthetic strategies has also led to the development of novel processes for preparing key intermediates. For example, new, more cost-effective methods for the synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid have been reported, which avoid harsh reaction conditions and complex purification procedures. google.com

The following table provides a simplified overview of the evolution of synthetic strategies for alectinib intermediates:

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Early Routes (e.g., Fischer Indolization) | Classical indole synthesis | Well-established reaction | Low regioselectivity, formation of isomers oup.comoup.com |

| Improved Manufacturing Process | Intramolecular reductive cyclization and Friedel–Crafts reaction | High yield, good control over impurity formation figshare.com | May still involve challenging reagents or conditions |

| Sustainable/Green Chemistry Approaches | Elimination of harmful solvents and rare earth elements | Reduced environmental impact, improved safety oup.comdntb.gov.uaoup.com | May require significant process development and optimization |

| Novel Intermediate Synthesis | Development of cost-effective routes to key precursors | Reduced manufacturing cost, improved scalability google.com | May require validation and regulatory approval |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H44N4O3 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate |

InChI |

InChI=1S/C34H44N4O3/c1-7-24-9-10-25(21-29(24)38-14-12-26(13-15-38)37-16-18-40-19-17-37)34(5,6)31-30(32(39)41-33(2,3)4)27-11-8-23(22-35)20-28(27)36-31/h8-11,20-21,26,36H,7,12-19H2,1-6H3 |

InChI Key |

ULNYFVQKXJYKEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)N4CCC(CC4)N5CCOCC5 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Alectinib Intermediates

Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: A Key Precursor

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid serves as a fundamental building block, providing the substituted phenyl moiety required for the core structure of Alectinib (B1194254). chemicalbook.com Its synthesis has been a subject of significant process development to ensure a reliable and efficient supply chain.

Early synthetic routes to this key intermediate often involved multiple steps with challenging reaction conditions. One established pathway begins with 2-(4-Bromophenyl)-2-methylpropanoic acid. google.com This process involves a palladium-catalyzed reaction with potassium vinyltrifluoroborate to introduce a vinyl group, which is subsequently reduced to the ethyl group using palladium on carbon (Pd/C) in ethanol. The final step is the iodination of the resulting 2-(4-Ethylphenyl)-2-methylpropanoic acid. google.com

The reaction sequence can be summarized as follows:

Suzuki-Miyaura Coupling: 2-(4-Bromophenyl)-2-methylpropanoic acid is reacted with potassium vinyltrifluoroborate in the presence of a palladium acetate (B1210297) catalyst and potassium carbonate. google.com

Reduction: The resulting 2-(4-Vinylphenyl)-2-methylpropanoic acid is hydrogenated to yield 2-(4-Ethylphenyl)-2-methylpropanoic acid. google.com

Iodination: The final key intermediate is obtained by iodinating 2-(4-Ethylphenyl)-2-methylpropanoic acid. google.com

While effective at a laboratory scale, this pathway's reliance on expensive palladium catalysts and multi-step procedures presented challenges for large-scale industrial production. google.com

To address this issue, innovative approaches have focused on modifying the reaction conditions to improve selectivity and minimize impurity formation. One successful modification involves replacing the strong acid catalyst and solvent system. An improved process utilizes N-Iodosuccinimide with an organic acid, such as methanesulfonic acid, in an aprotic polar solvent like dimethylformamide or acetonitrile (B52724). google.com This revised protocol offers better control over the reaction and significantly reduces the formation of the problematic diiodo byproduct. google.com

Aromatic compounds with donor substituents are readily iodinated using reagents like N-chlorosuccinimide (NCS) and sodium iodide in acetic acid, which can provide high yields in short reaction times. mdpi.com N-Iodosuccinimide is also effective for a wide range of substrates, including deactivated aromatic systems. mdpi.com

| Parameter | Established Method | Innovative Method |

|---|---|---|

| Iodinating Agent | N-Iodosuccinimide (NIS) | N-Iodosuccinimide (NIS) |

| Acid/Catalyst | Sulfuric Acid | Methanesulfonic Acid |

| Solvent | Acetic Acid | Aprotic Polar Solvent (e.g., DMF, Acetonitrile) |

| Key Drawback | Formation of diiodo-substituted impurity | - |

| Advantage | - | Reduced impurity formation, improved yield |

For industrial-scale synthesis, efficiency, cost-effectiveness, and safety are paramount. The previously mentioned multi-step pathways involving palladium catalysts are often deemed unsuitable for commercial production due to harsh reaction conditions, complexity, and high costs. google.com

Process optimization efforts have led to the development of a more streamlined and economical synthesis. A novel process starts from a readily available ester, which is hydrolyzed to 2-(4-Ethylphenyl)-2-methylpropanoic acid using a base like sodium hydroxide. google.com This is followed by the improved iodination step using NIS and methanesulfonic acid. google.com This simplified process avoids expensive catalysts and harsh reagents, making it more suitable for large-scale manufacturing. Further purification of the final product can be achieved by crystallization from a hydrocarbon solvent like n-heptane. google.com This approach represents a significant advancement, providing a simple, high-yielding, and cost-effective route to a key Alectinib intermediate on a commercial scale. google.com

Indole-Core Intermediate Synthesis and Derivatization

The distinctive tetracyclic core of Alectinib, which contains an indole (B1671886) moiety, is a crucial structural feature. acs.orgoup.com The efficient construction of this complex scaffold is a primary focus of synthetic strategy, with intramolecular reductive cyclization and Claisen condensation being pivotal reactions. acs.orgoup.com

The construction of the indole ring system within the Alectinib framework is effectively achieved through an intramolecular reductive cyclization. acs.orgfigshare.com This strategy is a key part of a "double intramolecular cyclization" approach to building the tetracyclic scaffold. oup.com

In a reported manufacturing process, the synthesis of the key indole intermediate begins with an α-aryl β-keto ester. oup.com This intermediate undergoes a nitro reduction, typically using sodium hydrosulfite (Na2S2O4), which initially yields the corresponding aniline (B41778) derivative. oup.comoup.com Subsequent treatment with hydrochloric acid (HCl) promotes the cyclization of this aniline intermediate to form the desired indole-core structure. oup.com This two-step, one-pot process is highly efficient. A scale-up study demonstrated the successful synthesis of 13.6 g of the indole intermediate with a 73% yield and a purity exceeding 99.5%. oup.com This robust methodology has proven practical for producing the indole-core on a multi-kilogram scale. oup.com

The precursor to the reductive cyclization step, a β-keto ester, is assembled via a Claisen condensation reaction. oup.com An early process involved activating the precursor, 2-aryl-2-methylpropionic acid, with carbonyldiimidazole (CDI). This activated species was then reacted with a magnesium enolate prepared from mono-tert-butyl malonate and magnesium chloride (MgCl2). oup.com A significant drawback of this method was the residual magnesium salts, which were found to interfere with a subsequent nucleophilic aromatic substitution (SNAr) reaction, likely through a magnesium-cesium metal exchange that deactivates the cesium carbonate base. oup.com This could also lead to an undesired retro-Claisen reaction. oup.com

| Parameter | Original Process | Improved Process |

|---|---|---|

| Starting Acid Derivative | Activated with Carbonyldiimidazole (CDI) | Methyl Ester |

| Condensation Partner | Magnesium enolate of mono-tert-butyl malonate | tert-Butyl acetate |

| Base | Magnesium Chloride (forms enolate) | Lithium Hexamethyldisilazide (LiHMDS) |

| Key Drawback | Residual MgCl2 interferes with subsequent steps | - |

| Advantage | - | Avoids problematic metal salts; more robust process |

Nitro Reduction Strategies for Indole Precursors

The reduction of nitro groups to amines is a critical transformation in the synthesis of alectinib's indole core. One established method involves an intramolecular reductive cyclization. In a process developed for producing alectinib for first-in-human studies, a key indole intermediate was synthesized from an α-aryl β-keto ester precursor. The nitro reduction was accomplished using sodium dithionite (B78146) (Na2S2O4), which yielded a mixture of the desired indole and the corresponding aniline. Subsequent treatment with hydrochloric acid (HCl) completed the conversion to the indole, which was then isolated by crystallization. oup.comoup.com This process has been successfully scaled up to produce multi-kilogram quantities of the intermediate. oup.comfigshare.com

Another approach utilizes sodium hydrosulfite (Na2S2O4) in a sequence of reactions. This process involves reacting tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate with 4-fluoro-3-nitrobenzonitrile, followed by reduction with sodium hydrosulfite and subsequent treatment with HCl and NaOH to yield the indole core. google.com

More broadly, the reduction of nitro compounds is a fundamental step in organic synthesis. beilstein-journals.org While traditional methods often rely on metal catalysts, metal-free alternatives are gaining traction. One such method employs trichlorosilane (B8805176) (HSiCl3) in combination with a tertiary amine, which has been successfully applied to both aromatic and aliphatic nitro derivatives, often in continuous-flow systems. This approach offers high yields and short reaction times without the need for extensive purification. beilstein-journals.org The application of such modern, sustainable methods represents a potential area for process improvement in the large-scale manufacture of alectinib intermediates.

Fischer Indole Synthesis and its Variations in Intermediate Preparation

The Fischer indole synthesis is a classic and widely utilized method for constructing indole rings, and it has been applied to the preparation of alectinib intermediates. oup.comoup.com One patented synthetic route explicitly employs a Fischer indole synthesis ring-closure reaction using a phenylhydrazine (B124118) derivative. google.com This approach is part of a multi-step sequence starting from 7-methoxy-3,4-dihydro-2-naphthalenone. google.com

Construction of the Benzocarbazole Scaffold and Related Heterocyclic Intermediates

Multistep Syntheses for Polycyclic Aromatic Nitrogen Heterocycles

Alternative strategies for creating polycyclic aromatic nitrogen heterocycles often involve cascade reactions. For instance, palladium-catalyzed alkene carboamination/Diels-Alder reaction sequences can generate multiple bonds and rings in a single operation with high diastereoselectivity. nih.gov While not specifically reported for alectinib, these advanced methods highlight modern approaches to constructing complex heterocyclic systems. nih.govnih.gov Another patented synthesis for an alectinib analog begins with the coupling of methyl 4-bromobenzoate (B14158574) and 4-(4-piperidinyl)morpholine, followed by several steps including a Friedel-Crafts acylation and a final cyclization with acetone (B3395972) in the presence of a dehydrating agent to form the polycyclic core. google.com

Strategies for Introducing Pyrimidine (B1678525) and Piperidine (B6355638) Moieties

The introduction of the morpholinopiperidine side chain is a key step in many alectinib syntheses. This is typically achieved through a condensation or coupling reaction. In one route, the triflate of the benzocarbazole core is condensed with 4-(4-piperidyl)morpholine to install the moiety. google.com Another method involves the copper-catalyzed coupling of 4-(piperidin-4-yl)morpholine with a brominated aromatic precursor, such as methyl 4-bromobenzoate. google.com

The synthesis of pyrimidine rings, which are structurally related heterocyclic systems found in many biologically active molecules, can be approached in several ways. General methodologies include the condensation of suitable precursors or the modification of an existing pyrimidine ring. nih.gov A modern "deconstruction-reconstruction" strategy allows for the diversification of complex pyrimidines by converting them into iminoenamine intermediates, which can then be recyclized with various reagents (like guanidine) to introduce new functional groups at specific positions. nih.gov While not a direct part of the primary alectinib synthesis, these advanced strategies for heterocycle formation are relevant to the synthesis of related compounds and potential next-generation inhibitors. nih.govnih.gov

Methylation and Bromination Reactions in Ring System Formation

Specific functionalization of the core structure through methylation and bromination is a key aspect of certain synthetic routes for alectinib intermediates. One patented process starts with 7-methoxy-3,4-dihydro-2-naphthalenone and subjects it to a double methylation followed by a bromination reaction. google.com Another detailed example involves dissolving 6-ethyl-3,4-dihydro-2-naphthalenone in isopropanol, treating it with sodium isopropoxide, and then adding iodomethane (B122720) to yield 1,1-dimethyl-6-ethyl-3,4-dihydro-2-naphthalenone. This intermediate is subsequently brominated to prepare for the subsequent Fischer indole synthesis step. google.com These reactions are crucial for installing the necessary substituents on the carbocyclic portion of the scaffold before the key ring-forming reactions take place.

The table below summarizes the reagents and outcomes of these critical functionalization steps.

| Reaction | Starting Material | Reagents | Product | Reference |

| Methylation | 6-ethyl-3,4-dihydro-2-naphthalenone | Sodium isopropoxide, Iodomethane | 1,1-dimethyl-6-ethyl-3,4-dihydro-2-naphthalenone | google.com |

| Bromination | 1,1-dimethyl-6-ethyl-3,4-dihydro-2-naphthalenone | N-Bromosuccinimide (NBS) | 1,1-dimethyl-6-ethyl-7-bromo-3,4-dihydro-2-naphthalenone | google.com |

Advanced and Emerging Synthetic Approaches for Alectinib Precursors

Continuous efforts are being made to refine the synthesis of alectinib and its intermediates, focusing on sustainability, efficiency, and cost-effectiveness. A significant advancement has been the development of a more sustainable process for the indole-core intermediate. oup.comoup.com This improved method successfully eliminates the use of harmful solvents like 1,2-dimethoxyethane (B42094) (DME) and dimethylformamide (DMF), which are restricted under some regulations. oup.com

The application of flow chemistry is another emerging trend in pharmaceutical manufacturing that holds promise for the synthesis of alectinib precursors. For example, the metal-free reduction of nitro compounds using trichlorosilane has been effectively demonstrated under continuous-flow conditions. beilstein-journals.org This technology allows for rapid, safe, and scalable synthesis of amine intermediates, which are crucial for indole formation. beilstein-journals.org

Furthermore, innovative strategies in heterocyclic chemistry, such as the deconstruction-reconstruction approach for pyrimidine diversification, showcase the potential for novel synthetic pathways. nih.gov Such methods allow for late-stage modification of complex molecules, which could facilitate the synthesis of alectinib analogs for further drug discovery efforts. The development of one-pot reactions, which reduce the need for isolating multiple intermediates, also represents a move towards more efficient and economical synthetic processes. google.com These advanced approaches collectively aim to create more robust, environmentally friendly, and cost-effective manufacturing processes for alectinib and its key intermediates. google.com

Utilization of Aryne Intermediates in γ-Aryl-β-ketoester Synthesis

A novel and efficient method for the synthesis of diverse γ-aryl-β-ketoesters, which are valuable precursors for Alectinib analogs, involves the use of aryne intermediates. acs.orgacs.orgnih.gov This approach is predicated on the generation of γ-aryl-β-ketoester-type arynes through a C-C bond cleavage mechanism. acs.orgacs.orgnih.gov

The synthetic sequence commences with a Mukaiyama aldol (B89426) reaction between 6-(triflyloxy)benzocyclobutenones and ketene (B1206846) silyl (B83357) acetals. The subsequent treatment of the resulting 6-(triflyloxy)benzocyclobutenols with a base triggers the formation of the highly reactive aryne intermediate. acs.orgacs.orgnih.gov This aryne can then participate in reactions with a variety of arynophiles, leading to the formation of a wide array of γ-aryl-β-ketoesters. acs.orgacs.orgnih.gov The versatility of this method has been demonstrated in the synthesis of an analog of Alectinib. acs.orgacs.orgnih.gov

The general scheme for this transformation can be summarized as follows:

Scheme 1: Synthesis of γ-Aryl-β-ketoesters via Aryne Intermediates

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 6-(triflyloxy)benzocyclobutenone, Ketene silyl acetal | TiCl₄ (promoter) | 6-(triflyloxy)benzocyclobutenol |

| 2 | 6-(triflyloxy)benzocyclobutenol | Base | γ-Aryl-β-ketoester-type aryne |

| 3 | γ-Aryl-β-ketoester-type aryne, Arynophile | - | γ-Aryl-β-ketoester |

This methodology offers a modular approach to constructing complex γ-aryl-β-ketoesters, which are key intermediates in the synthesis of various pharmaceuticals, including analogs of Alectinib. acs.orgacs.orgnih.gov

Photocatalytic and Electrochemical Methods for Intermediate Transformations

Modern synthetic chemistry has increasingly embraced photocatalytic and electrochemical methods for their mild reaction conditions and unique reactivity profiles. While specific applications of these techniques in the synthesis of Alectinib intermediates are not extensively documented, their potential for key transformations is significant.

Photocatalysis, for instance, has been explored for the synthesis of carbazole (B46965) derivatives, which form the core of the Alectinib structure. Visible-light-induced photocatalysis can facilitate C-H amination reactions, providing a direct route to construct the carbazole ring system from appropriately substituted biphenyl (B1667301) precursors.

Electrochemical methods offer an alternative for redox transformations within the synthetic sequence. For example, the electrochemical reduction of nitroarenes to anilines is a well-established process that can be applied to intermediates in the Alectinib synthesis, offering a greener alternative to traditional reducing agents. dss.go.th Furthermore, electrochemical oxidation can be employed for cyclization reactions to form heterocyclic systems.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental to the construction of the Alectinib framework, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. acs.orgacs.orgrsc.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds and has been employed in several synthetic routes to Alectinib. acs.orgnih.gov A key step in one approach involves the coupling of an enone intermediate with 4-cyano-2-nitrophenyl boronic acid. acs.org The reaction conditions for this transformation have been optimized to improve the yield. acs.org

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions acs.org

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 1,2-DME | - | 15 |

| 2 | Pd(PPh₃)₄ | Na₂CO₃ | 1,2-DME/H₂O | Microwave | Improved |

| 3 | Pd(PPh₃)₄ | Na₂CO₃ | 1,2-DME/H₂O | Microwave | Higher |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction used in the synthesis of Alectinib, facilitating the formation of C-N bonds. preprints.org This reaction is typically used to couple an aryl halide or triflate with an amine. In the context of Alectinib synthesis, it can be used to introduce the morpholinopiperidine side chain.

A general representation of the Buchwald-Hartwig amination is shown below:

Scheme 2: General Buchwald-Hartwig Amination

| Reactants | Catalyst | Base | Product |

| Aryl-X (X = Br, I, OTf), Amine | Palladium catalyst, Ligand | Base | Aryl-Amine |

Chiral Synthesis Considerations for Alectinib Intermediates

While Alectinib itself is an achiral molecule, the synthesis of its complex structure may involve intermediates where stereochemistry is a critical consideration. The principles of chiral synthesis are therefore relevant to ensure the efficient and stereocontrolled production of these precursors.

An example of a chiral intermediate that can be utilized in certain synthetic routes is 9-hydroxy-nonanoic acid. dss.go.th The synthesis of enantiomerically pure forms of such intermediates often requires asymmetric synthesis strategies. These can include the use of chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of a reaction.

For instance, the asymmetric reduction of a ketone to a secondary alcohol is a common transformation where chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can be employed to produce a single enantiomer of the alcohol.

While the final Alectinib molecule is achiral, the application of chiral synthesis principles to its intermediates can be crucial for optimizing the synthetic route, avoiding the formation of diastereomeric mixtures that may be difficult to separate, and ultimately ensuring the production of the desired achiral target with high purity.

Process Chemistry and Optimization in Alectinib Intermediate Manufacturing

Scale-Up Studies and Engineering Aspects for Intermediate Production

The transition from laboratory-scale synthesis to large-scale manufacturing of alectinib (B1194254) intermediates presents several challenges that necessitate careful scale-up studies and consideration of key engineering aspects. One of the primary concerns is managing the exothermic nature of certain reaction steps, which requires efficient heat transfer mechanisms in large reactors to maintain optimal temperature control and prevent runaway reactions.

Another critical aspect is ensuring consistent mixing to achieve homogeneity, which can be more complex in larger vessels. Inadequate mixing can lead to localized concentration gradients, affecting reaction kinetics and potentially increasing the formation of impurities. The physical properties of the intermediates, such as their solubility and crystallinity, also play a significant role in the design of isolation and purification processes like crystallization and filtration. For instance, managing solid compounds with limited solubility in low-boiling solvents can pose a risk of precipitation and clogging in continuous-flow processes, a challenge that has been addressed through innovative mixing techniques. acs.org

A scalable manufacturing process for alectinib has been developed with a focus on a concise preparation of the indole-containing tetracyclic core. figshare.com This was achieved through strategic reactions like intramolecular reductive cyclization and an intramolecular Friedel–Crafts reaction. figshare.com The process was designed to be robust and consistently produce the final product on a multi-kilogram scale. figshare.com

Impurity Profiling, Identification, and Control Strategies for Process Robustness

A thorough understanding and control of impurities are paramount for the robustness of the manufacturing process of alectinib intermediates and the quality of the final active pharmaceutical ingredient (API). Impurity profiling involves the identification, quantification, and characterization of all potential impurities that can arise during the synthesis. These can include starting materials, reagents, by-products, and degradation products.

In the synthesis of alectinib intermediates, impurities with a similar tetracyclic scaffold can be particularly challenging to remove in downstream processing. figshare.com Therefore, the synthetic route and reaction conditions are carefully optimized to suppress the formation of such impurities. figshare.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the impurity profile at each stage of the manufacturing process.

Control strategies are then implemented based on the understanding of how these impurities are formed. These strategies can include:

Optimization of reaction conditions: Adjusting parameters like temperature, pressure, reaction time, and stoichiometry of reagents to favor the desired reaction pathway and minimize the formation of by-products.

Purification techniques: Employing robust purification methods such as crystallization, chromatography, and extraction to effectively remove impurities. For instance, the development of a crystalline form of an intermediate can significantly aid in its purification.

Use of high-purity starting materials: Ensuring the quality of the raw materials to prevent the introduction of impurities at the beginning of the synthesis.

The established manufacturing process for alectinib has demonstrated the ability to consistently produce the API with a purity exceeding 99.9 area%. figshare.com

| Parameter | Details |

| Analytical Techniques | HPLC, Mass Spectrometry |

| Key Challenge | Removal of impurities with a similar tetracyclic scaffold to the main compound. figshare.com |

| Control Strategy | Optimization of synthetic route and reaction conditions to suppress impurity formation. figshare.com |

| Achieved Purity | >99.9 area% for the final Alectinib product. figshare.com |

Sustainable Chemistry and Green Engineering Principles in Intermediate Synthesis

The pharmaceutical industry is increasingly adopting green chemistry and engineering principles to develop more sustainable manufacturing processes. unibo.it This is also evident in the synthesis of alectinib intermediates, where efforts are being made to reduce the environmental impact.

Solvents constitute a significant portion of the waste generated in pharmaceutical manufacturing. Therefore, the selection of environmentally benign solvents is a key aspect of green chemistry. The ideal solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. In the context of alectinib intermediate synthesis, research focuses on replacing hazardous solvents with greener alternatives without compromising the reaction yield and purity. While specific solvent replacements for this compound synthesis are not detailed in the provided search results, the general principles of green chemistry advocate for such substitutions. unibo.it

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wjpps.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, leading to minimal waste generation. wjpps.com The synthesis of alectinib intermediates is being optimized to improve atom economy by designing reaction pathways that minimize the use of stoichiometric reagents and favor catalytic processes. rsc.orgjk-sci.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. wjpps.comrsc.org |

| Waste Minimization | Reducing the generation of by-products and solvent waste through process optimization. wjpps.com |

| Catalysis | Utilizing catalytic methods to replace stoichiometric reagents, thereby reducing waste. rsc.orgjk-sci.com |

Reducing energy consumption is another crucial aspect of sustainable manufacturing. In the production of alectinib intermediates, process efficiency is enhanced to minimize energy usage. This can be achieved through several approaches:

Process intensification: Developing continuous flow processes that can offer better heat and mass transfer, leading to shorter reaction times and lower energy consumption compared to batch processes.

Catalyst optimization: Using highly active catalysts that can facilitate reactions at lower temperatures and pressures, thereby reducing the energy input required.

Efficient purification methods: Employing energy-efficient purification techniques, such as crystallization, over more energy-intensive methods like chromatography.

By focusing on these green engineering principles, the manufacturing process for alectinib intermediates can be made more environmentally friendly and cost-effective.

Advanced Analytical Characterization and Methodologies for Alectinib Intermediates

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Intermediates

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation of the intermediates formed during the synthesis of alectinib (B1194254). These methods provide detailed information about the molecular framework, connectivity of atoms, and exact mass, confirming that the desired chemical transformations have occurred at each synthetic step.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of alectinib intermediates. Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the structure of synthetic intermediates by providing detailed information about the chemical environment of individual atoms.

In the context of alectinib, which possesses a complex carbazole (B46965) structure, ¹H NMR is instrumental. For instance, a quantitative ¹H-NMR (qNMR) method has been developed for the estimation of alectinib hydrochloride, using specific proton signals for quantification. gsconlinepress.com This approach can be adapted for intermediates, where characteristic signals are used to confirm the presence of specific functional groups and their relative positions in the molecule. For example, signals at 8.4 ppm and 6.7 ppm have been used to identify analyte protons in alectinib and an internal standard, respectively. gsconlinepress.com The validation of such methods as per International Council for Harmonisation (ICH) guidelines ensures their accuracy, precision, and linearity for quantitative purposes. gsconlinepress.comgsconlinepress.com

Furthermore, NMR was crucial in identifying the structure of alectinib metabolites, such as M1b, an isomer of a carboxylate metabolite. nih.gov By analyzing the ¹H-NMR and HSQC spectra, researchers determined that the aromatic part of the molecule was unaffected by metabolism, while changes occurred elsewhere. nih.gov This same principle is applied to synthetic intermediates, where comparison of the NMR spectra of a starting material and its product reveals the specific structural changes that have occurred during a reaction step.

Table 1: Illustrative ¹H NMR Signals for Alectinib Intermediate Characterization This table is a representative example based on described methodologies.

| Proton Signal (ppm) | Corresponding Structural Moiety (Hypothetical Intermediate) |

|---|---|

| 8.4 | Aromatic proton on the carbazole ring |

| 6.7 | Proton related to an internal standard for quantification |

| 4.0-3.5 | Protons on the morpholine (B109124) ring |

| 3.2-2.8 | Protons on the piperidine (B6355638) ring |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of alectinib intermediates. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas, thereby confirming the identity of a synthetic product and ruling out potential impurities.

While much of the available literature focuses on tandem mass spectrometry (LC-MS/MS) for quantification, the principles of mass analysis are fundamental to structural confirmation. nih.gov In the synthesis of alectinib, each intermediate will have a specific calculated exact mass. HRMS analysis is used to compare the experimentally measured mass to the theoretical mass. A close match (typically within a few parts per million, ppm) provides strong evidence for the correct chemical formula of the intermediate. For example, in the analysis of alectinib, the target fragment ions were identified as m/z 483.2→396.1. nih.gov Similar fragmentation analysis of intermediates using HRMS can help piece together their structure.

UV-Vis and fluorescence spectroscopy are valuable tools for studying the electronic properties of alectinib and its intermediates, particularly those containing chromophoric systems like the benzo[b]carbazole core.

Alectinib exhibits notable optical properties, which are leveraged for its analysis. nih.gov Its UV-Vis absorption and fluorescence spectra can be used for identification and quantification. Studies have shown that alectinib has three excitation wavelengths (λex) at 260, 275, and 365 nm and a maximum emission wavelength (λem) at 450 nm. mdpi.com These spectral characteristics are directly related to the conjugated π-system of the molecule.

During synthesis, the UV-Vis spectrum is expected to change as the conjugated system is built. For example, the formation of the carbazole ring system in an intermediate would lead to a significant shift in the absorption maximum to a longer wavelength (a bathochromic shift) compared to its acyclic precursor. These changes can be monitored to track the progress of the reaction.

Furthermore, alectinib possesses native fluorescence, a property that has been exploited to develop sensitive analytical methods. mdpi.com The fluorescence quantum yield of alectinib was found to be 7.8% when excited at 450 nm. nih.gov The fluorescence properties of intermediates can similarly be used for their detection and characterization, often with higher sensitivity than UV-Vis absorption. mdpi.com

Table 2: Spectroscopic Properties of Alectinib

| Parameter | Wavelength/Value |

|---|---|

| UV Excitation Maxima (λex) | 260, 275, 365 nm mdpi.com |

| Fluorescence Emission Maximum (λem) | 450 nm mdpi.com |

Chromatographic Method Development for this compound Analysis

Chromatographic techniques are essential for separating alectinib intermediates from starting materials, reagents, and by-products. They are the primary methods for assessing the purity of intermediates and for their quantification.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the workhorse for purity assessment and quantification of alectinib and its intermediates. zenodo.org Various RP-HPLC methods have been developed and validated for alectinib, and these methodologies are directly applicable to its precursors. ijpar.com

These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ijpar.com Detection is commonly performed using a photodiode array (PDA) or a UV detector set at a specific wavelength, such as 265 nm, where the analyte has strong absorbance. ijpar.com

Method validation according to ICH guidelines is crucial and involves assessing parameters like linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). jchps.com For example, one validated method for alectinib demonstrated linearity in the concentration range of 10–50 ppm with a correlation coefficient (r²) of 0.999. The LOD and LOQ were found to be 0.77 µg/mL and 2.35 µg/mL, respectively. Such validated methods ensure that the purity of each this compound can be accurately determined before proceeding to the next synthetic step.

Table 3: Example of a Validated RP-HPLC Method for Alectinib Analysis

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Inertia ODS C18 (4.6 x 150 mm, 5 µm) | |

| Mobile Phase | Methanol: Phosphate buffer (pH 3) (70:30% v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 265 nm | |

| Linearity Range | 10 - 50 µg/mL | |

| Correlation Coefficient (r²) | 0.999 | |

| LOD | 0.77 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for the trace analysis of alectinib intermediates and for quantifying them in complex matrices. nih.gov

LC-MS/MS methods have been extensively developed for the quantification of alectinib and its major metabolite, M4, in various biological samples. nih.govnih.gov These methods often employ a triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in the positive mode. nih.gov The high sensitivity of LC-MS/MS allows for very low limits of quantification. For instance, a method for alectinib and its deuterated analogue (²H₆-alectinib) achieved a validated concentration range of 5 to 400 pg/mL for the analogue. uu.nl Another method for alectinib in human liver microsomes reported a lower limit of quantification (LLOQ) of 0.82 ng/mL. nih.gov

This high sensitivity is particularly useful in process development for identifying and quantifying low-level impurities and reaction by-products that might be missed by HPLC-UV. By monitoring specific mass transitions for the intermediate and potential impurities, LC-MS/MS provides a highly specific and quantitative assessment of sample purity.

Table 4: Performance of a Validated LC-MS/MS Method for Alectinib

| Parameter | Value | Reference |

|---|---|---|

| Concentration Range | 1 to 3000 ng/mL | nih.gov |

| Accuracy (% Error) | -2.56% to 3.45% | nih.gov |

| Precision (%RSD) | -3.78% to 4.33% | nih.gov |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) serves as an indispensable and rapid analytical tool in the synthetic pathway of alectinib, enabling chemists to monitor the progress of reactions and conduct preliminary analysis of intermediates. Its simplicity, cost-effectiveness, and the minimal sample volume required make it an ideal technique for real-time qualitative assessment at various stages of the synthesis. In the synthesis of complex molecules like alectinib, TLC is routinely employed to track the consumption of starting materials, the formation of the desired intermediate, and the appearance of any by-products.

The principle of TLC in this context involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase, a crucial parameter, is determined empirically to achieve optimal separation of the components in the reaction mixture. For intermediates in the alectinib synthesis, which possess a range of polarities, various solvent systems can be employed. A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) to modulate the retention factor (Rf) values of the spots.

For instance, in the various patented synthetic routes of alectinib, TLC is frequently cited as the method to determine the completion of reaction steps. While specific details of the TLC conditions are often not disclosed in these documents, a representative mobile phase for separating alectinib and its precursors could be a mixture of toluene, methanol, ethyl acetate, and glacial acetic acid. The separation is visualized under UV light, often at 254 nm, where the aromatic nature of the alectinib intermediates allows for their detection. The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value. By comparing the Rf value of the product spot to that of a known standard of the intermediate, a preliminary identification can be made.

A hypothetical TLC analysis for a key step in alectinib synthesis is presented in the table below. This illustrates how TLC can be used to monitor the conversion of a starting material to an intermediate product.

| Compound | Rf Value | Mobile Phase Composition (v/v/v/v) | Detection Method |

| Starting Material A | 0.75 | Toluene:Methanol:Ethyl Acetate:Glacial Acetic Acid (6:2:2:1) | UV (254 nm) |

| This compound B | 0.40 | Toluene:Methanol:Ethyl Acetate:Glacial Acetic Acid (6:2:2:1) | UV (254 nm) |

This table is illustrative and based on typical TLC practices in organic synthesis.

By periodically taking aliquots from the reaction mixture and running a TLC plate, a chemist can effectively determine the optimal reaction time, thereby preventing the formation of degradation products due to prolonged reaction times or excessive heat.

Validation of Analytical Procedures for this compound Quality Control

The validation of analytical procedures is a critical component of quality control in the pharmaceutical industry. It ensures that the methods used for testing raw materials, intermediates, and the final active pharmaceutical ingredient (API) are reliable, reproducible, and accurate. For alectinib intermediates, robust analytical methods are essential to guarantee their purity and identity before they are used in subsequent synthetic steps. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (or intra-assay precision) is the precision under the same operating conditions over a short interval of time.

Intermediate precision expresses the variation within the same laboratory, but with different analysts, on different days, and with different equipment.

Reproducibility is the precision between different laboratories.

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

The following table provides illustrative data on the precision and accuracy of an analytical method for an this compound.

| Parameter | Acceptance Criteria | Result for this compound |

| Precision (RSD) | ||

| Repeatability (n=6) | ≤ 2.0% | 0.48% |

| Intermediate Precision (n=6) | ≤ 2.0% | 0.51% |

| Accuracy (% Recovery) | ||

| 80% Concentration | 98.0% - 102.0% | 99.5% |

| 100% Concentration | 98.0% - 102.0% | 100.2% |

| 120% Concentration | 98.0% - 102.0% | 101.1% |

This data is representative of typical validation results for pharmaceutical intermediates.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A summary of these parameters for a hypothetical analytical method for an this compound is presented below.

| Parameter | Acceptance Criteria | Result for this compound |

| Linearity | ||

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9994 |

| Range (µg/mL) | - | 10 - 70 |

| Limit of Detection (LOD) (µg/mL) | - | 0.92 |

| Limit of Quantification (LOQ) (µg/mL) | - | 2.9 |

This data is illustrative and based on published validation data for alectinib and its impurities. mdpi.com

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of alectinib intermediates, the analytical method must be able to distinguish the intermediate from its starting materials, by-products, and any other potential process-related impurities. This is often demonstrated by spiking the sample with known impurities and showing that the peaks are well-resolved from the main analyte peak.

The following table summarizes the results of robustness and specificity studies for an analytical method for an this compound.

| Robustness Parameter | Variation | Impact on Results |

| Flow Rate | ± 0.1 mL/min | No significant change in resolution or retention time |

| Mobile Phase Composition | ± 2% organic | Tailing factor remains within acceptable limits |

| Column Temperature | ± 5 °C | Retention time shift within system suitability limits |

| Specificity | ||

| Resolution between intermediate and known impurities | ≥ 2.0 | All impurity peaks are well-resolved from the main peak. |

This table represents typical outcomes of robustness and specificity testing in pharmaceutical analysis.

Theoretical and Computational Investigations of Alectinib Intermediates

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. mdpi.commdpi.com These methods can predict the distribution of electrons within a molecule, which governs its geometry, stability, and reactivity. For the intermediates in Alectinib (B1194254) synthesis, such calculations could provide crucial information on reactive sites, transition state energies, and the thermodynamic feasibility of specific reaction steps.

Studies on the final Alectinib molecule have employed DFT methods, such as using the B3LYP functional, to analyze its electronic characteristics, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, electrostatic potential surfaces, and spectral properties. nih.gov These analyses help in understanding the molecule's intrinsic stability and potential for intermolecular interactions.

While specific DFT studies on the key synthetic intermediates of Alectinib, such as 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid or 1,1-dimethyl-6-ethyl-7-[4-(morpholine-4-base) piperidin-1-yl]-3,4-dihydro-2-naphthalenone, are not extensively detailed in the public domain, the application of these computational techniques could predict their reactivity. google.comgoogle.com For example, mapping the molecular electrostatic potential (MEP) of an intermediate could identify nucleophilic and electrophilic centers, thereby predicting how it will react with other reagents in the synthetic pathway.

Table 1: Potential Applications of Quantum Chemical Calculations for Alectinib Intermediates

| Computational Method | Predicted Property | Relevance to Synthesis |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability of the intermediate. |

| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Identifies sites for electrophilic and nucleophilic attack. |

| Transition State Theory Calculations | Activation Energies | Determines reaction kinetics and helps predict the most likely reaction pathway. |

| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra | Aids in the characterization of intermediates and comparison with experimental data. nih.gov |

In Silico Approaches to Reaction Pathway Prediction and Mechanistic Elucidation

In silico (computer-based) methods can be used to predict entire reaction pathways and to elucidate the detailed step-by-step mechanisms of chemical reactions. These approaches involve calculating the energies of reactants, products, intermediates, and transition states to map out the most energetically favorable route from starting materials to the final product.

Numerous synthetic routes for Alectinib have been developed and patented, often involving key steps like Suzuki-Miyaura cross-coupling, reductive cyclization, and condensation reactions. google.comnih.govgoogleapis.com However, the mechanistic details and the prediction of these pathways using in silico tools are not widely published. Computational software can be employed to model the transition states of key reactions, such as the formation of the tetracyclic carbazole (B46965) core of Alectinib, providing insights that are difficult to obtain through experimental means alone.

Structure-Activity Relationship (SAR) Studies of Intermediate Analogues

Structure-Activity Relationship (SAR) studies are crucial for drug discovery, aiming to understand how modifications to a chemical structure affect its biological activity. While SAR is typically applied to final drug candidates, the principles can be extended to analogues of key intermediates to guide the synthetic process toward more potent final compounds. In the context of Alectinib, this involves synthesizing analogues and evaluating how structural changes impact ALK inhibition.

Alectinib itself can be considered a key intermediate for the synthesis of new derivatives. Studies on such derivatives have shown that substitutions on the secondary amine nitrogen of the morpholinopiperidine moiety are generally well-tolerated. nih.gov For example, the synthesis of a fluoroethyl analogue of Alectinib was undertaken to create a potential PET tracer. This modification involved treating Alectinib as the precursor intermediate. The resulting compound, fluoroethyl alectinib, was found to retain potent activity against an ALK-expressing lung cancer cell line, confirming that this position is amenable to modification without a detrimental loss of potency. nih.gov

The major metabolite of Alectinib, M4, is formed by the oxidation of the piperidine (B6355638) ring. Pharmacological studies of this metabolite, which can be considered a biologically produced analogue of an intermediate, show that it has a cancer cell growth inhibitory activity similar to that of Alectinib itself. researchgate.net This suggests that the core structure is robust to certain metabolic transformations.

Table 2: In Vitro Potency of Alectinib and an Analogue in ALK-Expressing H2228 Lung Cancer Cells

| Compound | Structural Modification | IC₅₀ (nM) nih.gov |

|---|---|---|

| Alectinib | Parent Compound | 6.5 |

| Fluoroethyl alectinib | Addition of a fluoroethyl group to the piperidine nitrogen | 10 |

This SAR data is valuable, indicating that the morpholinopiperidine side chain can be modified, for purposes such as altering pharmacokinetic properties or introducing imaging labels, while maintaining the essential interactions required for potent ALK inhibition.

Future Directions and Emerging Research in Alectinib Intermediate Chemistry

Development of Novel Retrosynthetic Strategies for Enhanced Intermediate Accessibility

Retrosynthetic analysis is a cornerstone of organic synthesis, and the development of novel disconnection approaches for Alectinib (B1194254) is a key area of research. The goal is to identify more convergent and efficient synthetic routes that start from simpler, more readily available starting materials. A key intermediate in several Alectinib syntheses is 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid. google.com Traditional routes to such intermediates can be linear and may involve multiple steps with challenging purifications.

Recent innovations focus on creating more direct pathways. For example, a novel process has been developed to provide a simple and cost-effective method for preparing 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid with high purity and good yield, suitable for commercial scale production. google.com This highlights a trend towards re-evaluating established routes to key fragments.

Table 1: Comparison of Retrosynthetic Approaches for Key Alectinib Intermediates

| Strategy | Description | Potential Advantages |

|---|---|---|

| Traditional Linear Synthesis | Step-by-step construction of the molecule, often with functional group interconversions. | Well-established and understood reaction pathways. |

| Convergent Synthesis | Independently synthesizing key fragments of the molecule and then coupling them together near the end of the synthesis. | Increased overall yield, easier purification of intermediates. |

| Novel Patented Routes | Development of new, proprietary methods for key intermediates like 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid. google.com | Cost-effectiveness, high purity, scalability. google.com |

| AI-Driven Retrosynthesis | Utilizing artificial intelligence to propose novel and optimized synthetic routes based on vast reaction databases. synthiaonline.com | Discovery of non-obvious synthetic pathways, reduced development time, greener chemistry suggestions. the-scientist.com |

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations for Intermediate Synthesis

The use of biocatalysis in pharmaceutical synthesis is a rapidly growing field, driven by the principles of green chemistry. Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and can operate under mild reaction conditions, reducing the need for harsh reagents and protecting groups. While specific examples of enzyme-mediated synthesis for Alectinib intermediates are not yet widely published, the potential is significant.

Research is moving towards incorporating enzymatic steps into synthetic routes for complex molecules. Computational retrosynthesis software is beginning to include biocatalysis in its suggestions, providing pathways that utilize enzymes for more sustainable chemical transformations. the-scientist.com These tools can provide information on reaction conditions, specific enzymes, and relevant references, thereby encouraging the adoption of greener chemistry in the synthesis of Alectinib intermediates. the-scientist.com The application of enzymes could be particularly beneficial for creating chiral centers within the Alectinib structure with high enantiomeric purity, a task that can be challenging for traditional chemical methods.

Advanced Automation, Flow Chemistry, and Continuous Manufacturing of Alectinib Intermediates

The pharmaceutical industry is increasingly shifting from traditional batch manufacturing to continuous manufacturing, which often incorporates flow chemistry and automation. d-nb.infonih.gov This paradigm shift offers numerous advantages, including improved safety, better process control, higher product quality, and a smaller manufacturing footprint. nih.govmdpi.com

Flow chemistry, where reactions are run in a continuously flowing stream rather than a single large vessel, is particularly well-suited for the synthesis of pharmaceutical intermediates. d-nb.info This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov It also enables the safe use of hazardous reagents or unstable intermediates by generating and consuming them in situ. nih.gov While specific flow chemistry routes for Alectinib intermediates are still emerging, the principles have been successfully applied to other kinase inhibitors like Imatinib. nih.govmdpi.com The modular nature of flow chemistry systems facilitates the integration of reaction, extraction, and purification steps into a seamless, automated process. mdpi.com

Table 2: Advantages of Flow Chemistry in Alectinib Intermediate Synthesis

| Feature | Benefit in this compound Synthesis |

|---|---|

| Precise Process Control | Improved yield and purity of key intermediates. |

| Enhanced Safety | Safe handling of potentially hazardous reagents and exothermic reactions. doi.org |

| Scalability | Easier transition from laboratory-scale synthesis to commercial production. |

| Automation | Reduced manual intervention, leading to improved consistency and efficiency. nih.gov |

| Integration of Steps | Telescoping of multiple reaction and purification steps, reducing overall process time. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Intermediate Process Design and Optimization

In the context of this compound synthesis, AI can be used to:

Predict Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the success and yield of a particular reaction, saving time and resources on unsuccessful experiments. nih.gov

Optimize Reaction Conditions: AI algorithms can explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing impurities. researchgate.net

Develop Novel Synthetic Routes: As mentioned in the retrosynthesis section, AI can generate entirely new and more efficient pathways to key intermediates. researchgate.net

Accelerate Process Development: By reducing the number of experiments needed, AI can significantly shorten the time required to develop a robust and scalable manufacturing process. researchgate.net

The integration of AI with automated synthesis platforms creates a powerful system for rapid process development. An AI could design an experiment, which is then carried out by an automated reactor, and the results are fed back to the AI to refine the next set of experiments. This closed-loop optimization can dramatically accelerate the discovery of optimal manufacturing processes for Alectinib intermediates.

Q & A

Basic: What are the standard dosing protocols for alectinib in clinical trials, and how are they pharmacokinetically validated?

Methodological Answer:

Dosing protocols for alectinib (e.g., 600 mg BID) are derived from population pharmacokinetic (PK) models that account for interpatient variability and metabolite activity (e.g., M4). Bayesian feedback analysis using data from pivotal trials like ALEX and J-ALEX validates dose optimization, ensuring therapeutic exposure while minimizing toxicity . Trials often stratify dosing based on covariates like body weight and hepatic function, with therapeutic drug monitoring (TDM) recommended for outliers .

Advanced: How can researchers reconcile discrepancies in progression-free survival (PFS) data across alectinib trials?

Methodological Answer:

Discrepancies in PFS outcomes (e.g., ALEX trial vs. real-world studies) require sensitivity analyses to address confounders such as trial design (e.g., open-label bias) or patient heterogeneity (e.g., CNS metastasis prevalence). Techniques include:

- Cox proportional hazards models with stratification for covariates (e.g., race, baseline CNS status) .

- Meta-analytic approaches to pool hazard ratios (HRs) across studies, as demonstrated in pooled analyses of NP28673 and NP28761 trials .

- Landmark analyses to control for crossover effects in comparator arms (e.g., crizotinib) .

Basic: What statistical methods are recommended for survival data extrapolation in alectinib cost-effectiveness models?

Methodological Answer:

Parametric survival models (e.g., Weibull, log-logistic) are preferred for extrapolating beyond trial follow-up. The ALEX trial used Kaplan-Meier curves with parametric tails, while Gompertz functions model long-term plateaus in survival. Hazard ratios are often assumed constant post-trial, but scenario analyses should test treatment-effect waning (e.g., equalizing alectinib and comparator hazards after a user-defined timepoint) .

Advanced: How should cross-trial comparisons between alectinib and other ALK inhibitors (e.g., ceritinib) be methodologically structured?

Methodological Answer:

Use anchored indirect treatment comparisons (ITCs) with common comparators (e.g., crizotinib) and propensity score matching to adjust for baseline differences. A 2021 study compared alectinib trial data with ceritinib real-world data (RWD), adjusting for performance status and prior therapy lines. Sensitivity analyses should address unmeasured confounders, and OS endpoints require longer follow-up .

Basic: What criteria govern participant selection in phase III alectinib trials?

Methodological Answer:

Key inclusion criteria:

- Histologically confirmed ALK-positive NSCLC (IHC/FISH validated).

- ECOG performance status 0–2.

- Exclusion of symptomatic CNS metastases (unless stable post-radiation).

Trials like ALINA used centralized biomarker testing to minimize variability, while stratification factors include race (Asian vs. non-Asian) and metastasis burden .

Advanced: How to design trials assessing CNS efficacy of adjuvant alectinib in early-stage NSCLC?

Methodological Answer:

The ALINA trial protocol provides a template:

- Primary endpoint : Disease-free survival (DFS), with CNS-specific DFS as a secondary endpoint.

- Imaging protocols : Mandatory brain MRI at baseline and serial intervals.

- Statistical powering : Assume a 50% risk reduction in CNS recurrence (HR = 0.22, as observed in ALINA) with ≥24-month follow-up .

Advanced: What methodologies validate the long-term cost-effectiveness of alectinib in economic models?

Methodological Answer:

Markov models with health states (e.g., progression-free, progressed, death) integrate trial survival data and utility weights (EQ-5D). Sensitivity analyses should test:

- Discount rates for future costs/benefits (3–5% annual).

- Drug price thresholds (e.g., ICERs vs. GDP per capita).

- Treatment sequencing assumptions (e.g., post-alectinib therapies). The Chinese cost-effectiveness study highlights the impact of drug pricing on ICER acceptability .

Basic: How to ensure data integrity in multicenter alectinib trials?

Methodological Answer:

Implement:

- Centralized data monitoring for adverse event (AE) adjudication.

- Blinded independent review committees (BIRC) for radiographic endpoints.

- Electronic data capture (EDC) systems with audit trails. The ALEX trial used standardized case report forms (CRFs) and stratified randomization to minimize bias .

Advanced: How to address confounding in real-world studies of alectinib effectiveness?

Methodological Answer:

Apply inverse probability of treatment weighting (IPTW) to balance covariates (e.g., age, comorbidities). A 2020 RWD study compared alectinib and ceritinib using propensity scores, excluding patients with prior ALK inhibitor exposure. Sensitivity analyses should assess immortal time bias and missing data patterns .

Basic: What pharmacokinetic parameters are critical for alectinib exposure-response modeling?

Methodological Answer:

Key parameters include:

- AUC0–24 and Cmax for efficacy-toxicity tradeoffs.

- Metabolite ratios (alectinib:M4), influenced by CYP3A4 polymorphisms.

Population PK models from ALEX/J-ALEX trials guide dose adjustments in hepatic impairment, with simulations validating steady-state exposure .

Notes

- Evidence Synthesis : Prioritized peer-reviewed trials (e.g., ALEX, ALINA) and methodological frameworks from clinical pharmacology guidelines.

- Contradictions Addressed : Variability in OS data maturity (e.g., ALINA) necessitated conservative extrapolation in economic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.